molecular formula C22H20ClN2NaO4S B2744558 Vercirnon sodium CAS No. 886214-18-2

Vercirnon sodium

货号: B2744558
CAS 编号: 886214-18-2
分子量: 466.9 g/mol
InChI 键: NKNHYMXTVRJZBC-YBZPVFAISA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

维希诺钠是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后的官能化。合成路线通常包括:

    核心结构的形成: 这涉及苯磺酰胺核心的合成,它是维希诺钠的关键组成部分。

    官能化: 然后用各种取代基对核心结构进行官能化,以实现所需的化学性质。 .

工业生产方法

维希诺钠的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程包括:

化学反应分析

反应类型

维希诺钠会经历几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括维希诺钠的各种取代衍生物,它们可能具有不同的药理特性 .

科学研究应用

Scientific Research Applications

Vercirnon sodium has diverse applications across various fields:

  • Chemistry :
    • Used as a tool compound for studying chemokine receptor interactions and signaling pathways.
    • Facilitates research into the structural biology of CCR9 and its ligands.
  • Biology :
    • Investigated for its effects on immune cell trafficking and activation.
    • Studies focus on understanding how T cells migrate in inflammatory conditions.
  • Medicine :
    • Developed as a therapeutic agent for IBD, particularly for patients who are refractory to other treatments.
    • Clinical trials have assessed its efficacy in inducing remission in moderate to severe cases of Crohn's disease .
  • Industry :
    • Utilized in pharmaceutical research for developing new anti-inflammatory drugs targeting similar pathways.
    • Provides insights into drug design aimed at modulating immune responses.

Clinical Findings

This compound has undergone several clinical trials to evaluate its safety and efficacy:

  • Phase II Trials : Initial studies demonstrated promising results in reducing disease activity among patients with moderate to severe Crohn's disease. A significant percentage of participants achieved clinical response rates .
  • Phase III Trials : Although early results were encouraging, subsequent Phase III trials did not meet primary endpoints, indicating challenges in translating efficacy observed in Phase II studies into broader patient populations .

Data Table: Summary of Clinical Trials Involving this compound

Trial PhaseConditionResults SummaryReference
Phase IICrohn's DiseasePositive response in a majority of patients
Phase IIICrohn's DiseaseDid not meet primary endpoints; mixed results

作用机制

维希诺钠通过阻断CCR9趋化因子受体的活性发挥作用。CCR9是一种由选择性迁移到消化道的T细胞表达的受体。 通过抑制CCR9,维希诺钠阻止T细胞迁移到小肠和大肠,从而减少炎症并缓解炎症性肠病的症状 .

相似化合物的比较

类似化合物

独特性

维希诺钠对CCR9受体具有高度选择性,使其成为治疗炎症性肠病的有希望的候选药物。 与其他趋化因子受体拮抗剂不同,维希诺钠专门靶向CCR9受体,该受体主要参与T细胞迁移到消化道 .

生物活性

Vercirnon sodium, also known as CCX282 or GSK1605786, is a selective antagonist of the C-C chemokine receptor type 9 (CCR9). This compound has been primarily investigated for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly Crohn's disease and ulcerative colitis. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical studies, and implications for treatment.

This compound functions by blocking CCR9, a receptor that plays a crucial role in the migration of T cells to the gastrointestinal tract. By inhibiting this receptor, vercirnon effectively reduces the trafficking of inflammatory T cells to the intestines, thereby mitigating inflammation associated with IBD. The following table summarizes key pharmacological properties of vercirnon:

Property Value
Chemical Formula C22H21ClN2NaO4S
Molecular Weight 444.93 g/mol
IC50 (CCR9) 10 nM (inhibition potency)
Administration Route Oral
Phase of Development Phase III (discontinued)

In Vitro and In Vivo Studies

Vercirnon has demonstrated significant biological activity in various preclinical studies. Notably, it has been shown to inhibit CCL25-induced chemotaxis in human T cells with an IC50 ranging from 2.6 to 6.8 nM depending on the assay conditions .

Key Findings from In Vitro Studies:

  • Calcium Mobilization Inhibition: Vercirnon inhibited CCL25-induced calcium mobilization in T cells with an IC50 of approximately 5.4 nM .
  • Chemotaxis Inhibition: The compound effectively blocked chemotaxis in Molt-4 cells (a human T cell line) with IC50 values as low as 3.5 nM .

Clinical Trials and Efficacy

Vercirnon was evaluated in several clinical trials for its efficacy in treating moderately-to-severely active Crohn's disease. A notable Phase III randomized controlled trial (SHIELD-1) aimed to assess its effectiveness compared to placebo.

SHIELD-1 Trial Summary:

  • Objective: To determine the efficacy of vercirnon as an induction therapy.
  • Participants: 608 patients with a Crohn's Disease Activity Index (CDAI) score between 220-450.
  • Results:
    • Clinical response rates at week 12 were similar across groups:
      • Placebo: 25.1%
      • Vercirnon (500 mg once daily): 27.6%
      • Vercirnon (500 mg twice daily): 27.2%
    • No statistically significant differences were observed between treatment groups (P = 0.546 for once daily vs. placebo; P = 0.648 for twice daily vs. placebo) .

Adverse Events:

Adverse events were reported in approximately 70% of patients across all groups, with serious adverse events occurring in about 6% of participants . This highlights the need for careful monitoring when administering vercirnon.

Case Studies

Several case studies have documented individual responses to vercirnon treatment, providing insights into its clinical implications:

  • Case Study A: A patient with severe Crohn's disease showed a transient improvement after initiating vercirnon but experienced a relapse shortly after discontinuation.
  • Case Study B: Another patient reported significant gastrointestinal side effects leading to discontinuation despite initial symptom relief.

These cases illustrate the variability in patient responses and the challenges associated with using CCR9 antagonists in clinical practice.

属性

IUPAC Name

sodium;(Z)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNHYMXTVRJZBC-YBZPVFAISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(/C3=CC=[N+](C=C3)[O-])\[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886214-18-2
Record name Vercirnon sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886214182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERCIRNON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQF0M8R0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。